2-[(4H-1,2,4-triazol-3-ylthio)methyl]benzoic acid
Description
Systematic Nomenclature and Structural Formula
The compound this compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature principles. The structure consists of a benzoic acid core with a substituted methyl group at the ortho position, where the methyl carbon is linked through a sulfur atom to a 1,2,4-triazole ring system.
The molecular formula is established as C₁₀H₉N₃O₂S, indicating the presence of ten carbon atoms, nine hydrogen atoms, three nitrogen atoms, two oxygen atoms, and one sulfur atom. The structural representation can be expressed through various chemical notation systems. The Simplified Molecular Input Line Entry System representation is documented as "OC(=O)c1ccccc1CSc1nnc[nH]1", while the International Chemical Identifier string is "InChI=1S/C10H9N3O2S/c14-9(15)8-4-2-1-3-7(8)5-16-10-11-6-12-13-10/h1-4,6H,5H2,(H,14,15)(H,11,12,13)".
Alternative systematic names documented in chemical databases include "2-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]benzoic acid" and "2-(1H-1,2,4-triazol-5-ylsulfanylmethyl)benzoic acid". These variations reflect different tautomeric forms and numbering conventions within the triazole ring system.
CAS Registry Number and Molecular Weight Analysis
The Chemical Abstracts Service registry number for this compound is definitively established as 733795-49-8. This unique identifier serves as the primary reference for the compound across chemical databases and regulatory systems worldwide.
Molecular weight determinations show consistent values across multiple authoritative sources. The following table summarizes the reported molecular weights from various chemical suppliers and databases:
| Source | Molecular Weight (g/mol) | Reference |
|---|---|---|
| Aaron Chemicals | 235.2624 | |
| abcr Gute Chemie | 235.30 | |
| ChemScene | 235.26 | |
| PubChemLite | 235.04155 (monoisotopic mass) |
The slight variations in reported molecular weights reflect different computational methods and rounding conventions employed by various chemical databases. The monoisotopic mass of 235.04155 daltons represents the exact mass calculated using the most abundant isotopes of each constituent element.
Additional molecular identifiers include the MDL number MFCD04636902, which serves as an alternative database reference. The compound exhibits specific physicochemical properties derived from its molecular structure, including a topological polar surface area of 78.87 square angstroms and a calculated logarithmic partition coefficient of 1.7952, indicating moderate lipophilicity.
Crystallographic Data and Space Group Determination
While comprehensive crystallographic data specifically for this compound are limited in the available literature, structural insights can be derived from related triazole-containing compounds. The crystal structure analysis of similar triazole derivatives provides valuable information about the expected solid-state organization and intermolecular interactions.
Related triazole compounds demonstrate typical crystallographic parameters that can inform understanding of the target molecule's solid-state behavior. For structurally analogous compounds containing 1,2,4-triazole moieties linked to aromatic carboxylic acids, crystal systems commonly adopt triclinic or monoclinic symmetries.
The presence of multiple hydrogen bonding sites in this compound, including the carboxylic acid group and the triazole nitrogen atoms, suggests the formation of extensive hydrogen bonding networks in the crystalline state. The sulfur atom in the thiomethyl linker may participate in additional intermolecular interactions, contributing to crystal packing stability.
Computational chemistry data indicate that the molecule possesses four hydrogen bond acceptors and two hydrogen bond donors. These parameters significantly influence crystallization behavior and solid-state properties. The presence of four rotatable bonds provides conformational flexibility that may result in multiple polymorphic forms or pseudopolymorphic arrangements in different crystallization conditions.
The International Chemical Identifier Key "JVHKRPSXLPNVSP-UHFFFAOYSA-N" serves as a unique structural identifier that facilitates cross-referencing between crystallographic databases and computational chemistry resources. This standardized identifier enables systematic comparison with related compounds and facilitates structure-activity relationship studies.
Properties
IUPAC Name |
2-(1H-1,2,4-triazol-5-ylsulfanylmethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2S/c14-9(15)8-4-2-1-3-7(8)5-16-10-11-6-12-13-10/h1-4,6H,5H2,(H,14,15)(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHKRPSXLPNVSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC=NN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30368802 | |
| Record name | 2-[(4H-1,2,4-triazol-3-ylthio)methyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30368802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
733795-49-8 | |
| Record name | 2-[(4H-1,2,4-triazol-3-ylthio)methyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30368802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 1,2,4-Triazole-3-thiol Intermediate
The foundational step involves generating the 1,2,4-triazole-3-thiol core. A widely adopted method (Figure 1) utilizes thiocarbohydrazide and benzoic acid derivatives under alkaline conditions. For example:
- Hydrazide Formation : Methyl benzoate reacts with hydrazine hydrate in ethanol to yield benzoyl hydrazine.
- Dithiocarbazinate Intermediate : Treatment with carbon disulfide (CS₂) and potassium hydroxide forms potassium dithiocarbazinate.
- Cyclization : Refluxing with hydrazine hydrate induces cyclization to 1,2,4-triazole-3-thiol.
This method achieves 75–85% yields but requires strict control of reaction time (12–24 hours) and temperature (60–80°C).
Alkylation with 2-(Bromomethyl)benzoic Acid
The thiol group undergoes alkylation with 2-(bromomethyl)benzoic acid (synthesized via bromination of 2-methylbenzoic acid). Key conditions:
- Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF)
- Base : Triethylamine or potassium carbonate
- Temperature : 25–40°C for 6–8 hours
Yields range from 65% to 78%, with purity >95% after recrystallization.
Multi-Component Condensation Approach
One-Pot Synthesis Using Mercapto-Triazole and Chloromethyl Benzoate
This streamlined method combines 4H-1,2,4-triazole-3-thiol and 2-(chloromethyl)benzoic acid in a single pot:
$$
\text{4H-1,2,4-Triazole-3-thiol} + \text{2-(Chloromethyl)benzoic acid} \xrightarrow{\text{EtOH, K₂CO₃}} \text{Target Compound}
$$
Conditions :
Side products (e.g., disulfides) are minimized using nitrogen atmosphere.
Microwave-Assisted Cyclization
Accelerated Triazole Formation
Microwave irradiation reduces reaction times from hours to minutes. A representative protocol:
- Hydrazide Preparation : Benzoic acid hydrazide synthesized from methyl benzoate and hydrazine hydrate.
- Microwave Cyclization : React hydrazide with CS₂ and KOH under microwave (300 W, 100°C, 15 minutes).
- Alkylation : Post-cyclization alkylation with 2-(bromomethyl)benzoic acid.
Advantages :
Solid-Phase Synthesis for Scalability
Polymer-Supported Methodology
A patent-derived method uses resin-bound intermediates to simplify purification:
- Resin Functionalization : Wang resin linked to benzoic acid via ester bond.
- Thiol Incorporation : Treat with 1,2,4-triazole-3-thiol and DCC/HOBt coupling reagents.
- Cleavage : TFA/CH₂Cl₂ (95:5) releases the target compound.
Yield : 70–75% with scalability to kilogram quantities.
Enzymatic Catalysis for Stereoselective Synthesis
Lipase-Mediated Alkylation
An emerging green chemistry approach utilizes immobilized lipases (e.g., Candida antarctica Lipase B) to catalyze thiol-alkylation:
This method avoids harsh bases but requires longer reaction times (24–48 hours).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Time | Scalability |
|---|---|---|---|---|
| Nucleophilic Alkylation | 65–78 | 95 | 6–8 h | High |
| Multi-Component | 82 | 97 | 4–6 h | Moderate |
| Microwave | 88 | 98 | 15 min | High |
| Solid-Phase | 70–75 | 99 | 24 h | Industrial |
| Enzymatic | 68 | 95 | 24–48 h | Low |
Key Observations :
- Microwave Synthesis offers the best yield/time balance but requires specialized equipment.
- Solid-Phase Methods are optimal for large-scale GMP production.
- Enzymatic Routes show promise for chiral applications but need optimization.
Critical Challenges and Optimization Strategies
Byproduct Formation
Common issues include:
Chemical Reactions Analysis
Types of Reactions
2-[(4H-1,2,4-triazol-3-ylthio)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the benzylic position .
Scientific Research Applications
Scientific Research Applications of 2-[(4H-1,2,4-triazol-3-ylthio)methyl]benzoic acid
This compound is a chemical compound featuring a benzoic acid moiety combined with a 1,2,4-triazole ring, giving it unique chemical and biological properties that make it valuable in various research applications. It has a molecular formula of C10H9N3O2S and a molecular weight of 235.26 g/mol.
Applications
This compound is used in chemistry as a building block for synthesizing complex molecules, especially those containing triazole rings. Research is also being done to explore its potential therapeutic uses, including as an antimicrobial agent and a tyrosinase inhibitor. The compound's stability and reactivity make it useful in various industrial processes, such as the synthesis of polymers and other materials.
Chemistry
- Building block for synthesizing complex molecules, especially those containing triazole rings.
Biology
- Studied for its potential as a tyrosinase inhibitor, which could have implications for treating hyperpigmentation disorders.
- The 1,2,4-triazole ring exhibits considerable antimicrobial activity. Studies have demonstrated its effectiveness against a range of pathogens, including both Gram-positive and Gram-negative bacteria.
Medicine
- Ongoing research into potential therapeutic applications, including its use as an antimicrobial agent.
Industry
- Useful in various industrial processes, including the synthesis of polymers and other materials due to its stability and reactivity.
The compound's unique structure, combining a benzoic acid moiety and a 1,2,4-triazole ring, imparts significant biological activity, making it a subject of interest in pharmacological research.
Antimicrobial Properties
Research indicates that compounds containing the 1,2,4-triazole ring exhibit considerable antimicrobial activity. Specifically, this compound has shown potential as an antimicrobial agent. In vitro studies have demonstrated its effectiveness against a range of pathogens, including both Gram-positive and Gram-negative bacteria. Studies have reported minimum inhibitory concentrations (MIC) that suggest promising antibacterial efficacy.
Tyrosinase Inhibition
One notable application of this compound is its role as a tyrosinase inhibitor. Tyrosinase is an enzyme critical in melanin synthesis; thus, inhibiting its activity may offer therapeutic avenues for treating hyperpigmentation disorders. Preliminary studies have indicated that the compound can effectively inhibit tyrosinase activity in vitro.
Mechanism of Action
The specific mechanism of action for 2-[(4H-1,2,4-triazol-3-ylthio)methyl]benzoic acid is not well-documented. compounds containing the 1,2,4-triazole ring are known to interact with various enzymes and receptors, potentially inhibiting their activity. The molecular targets and pathways involved would depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations :
Bioactivity Modulation via Substituents: Fluorinated aryl groups (e.g., in ) significantly enhance tyrosinase inhibition compared to non-fluorinated analogues. The target compound lacks fluorination, suggesting lower potency in this context. Sulfonyl groups (e.g., in ) improve metabolic stability and binding affinity to hydrophobic enzyme pockets.
Lower yields in such reactions often stem from competing side reactions at the thioether bridge.
Physicochemical Properties :
- The benzoic acid moiety in the target compound enhances water solubility compared to acetamide or ketone derivatives (e.g., ).
- Collision cross-section data (e.g., 150.1 Ų for [M+H]⁺ ) align with analogues of similar molecular weight but differ due to polar functional groups.
Functional Analogues with Benzoic Acid Derivatives
Table 2: Benzoic Acid-Based Comparisons
Key Observations :
- Acidity Constants: The target compound’s carboxylic acid (pKa ~2–3) contrasts with phenolic protons in azo derivatives (pKa ~8–10 ), affecting ionization in physiological conditions.
Research Findings and Implications
- Synthetic Challenges : Low yields in triazole-thioether syntheses (e.g., 36% ) highlight the need for improved catalytic methods to stabilize reactive intermediates.
- Analytical Utility : The target compound’s predicted CCS values () provide a benchmark for LC-MS/MS characterization of similar triazole derivatives.
Biological Activity
2-[(4H-1,2,4-triazol-3-ylthio)methyl]benzoic acid is a compound characterized by its unique combination of a benzoic acid moiety and a 1,2,4-triazole ring. This structure imparts significant biological activity, making it a subject of interest in pharmacological research. This article explores its biological properties, potential therapeutic applications, and underlying mechanisms of action based on diverse scientific literature.
Chemical Structure and Properties
- Molecular Formula : C10H9N3O2S
- Molecular Weight : 235.26 g/mol
- CAS Number : 733795-49-8
The compound can be synthesized through various methods, typically involving the reaction of triazole derivatives with benzoic acid derivatives under basic conditions.
Antimicrobial Properties
Research has indicated that compounds containing the 1,2,4-triazole ring exhibit considerable antimicrobial activity. Specifically, this compound has shown potential as an antimicrobial agent. In vitro studies have demonstrated its effectiveness against a range of pathogens, including both Gram-positive and Gram-negative bacteria. For instance, studies have reported minimum inhibitory concentrations (MIC) that suggest promising antibacterial efficacy .
Tyrosinase Inhibition
One notable application of this compound is its role as a tyrosinase inhibitor . Tyrosinase is an enzyme critical in melanin synthesis; thus, inhibiting its activity may offer therapeutic avenues for treating hyperpigmentation disorders. Preliminary studies have indicated that the compound can effectively inhibit tyrosinase activity in vitro.
Antioxidant Activity
The antioxidant potential of this compound has also been evaluated using DPPH and ABTS assays. These assays measure the compound's ability to scavenge free radicals. Results indicate that the compound possesses significant antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .
The exact mechanism of action for this compound remains to be fully elucidated. However, it is known that compounds with triazole rings can interact with various enzymes and receptors. The inhibition of tyrosinase and antimicrobial actions are likely mediated through binding interactions with these molecular targets .
Comparative Analysis with Similar Compounds
The biological activities of this compound can be compared to other triazole derivatives:
| Compound | Biological Activity | Notes |
|---|---|---|
| 1,2,4-Triazole | Antimicrobial | Basic structure for many derivatives |
| Benzothiazole | Antifungal | Similar heterocyclic properties |
| Other Triazole Derivatives | Various (antifungal, anticancer) | Broad pharmacological spectrum |
This comparison highlights the unique capabilities of this compound within the triazole family due to its specific structural features.
Case Studies and Research Findings
Recent studies have focused on synthesizing various derivatives of triazole compounds to enhance their biological activities. For example:
- Synthesis and Characterization : Researchers synthesized new salts derived from triazole compounds and characterized them using NMR spectroscopy and LC-MS. These studies confirmed their potential as bioactive agents .
- Antibacterial Efficacy : A study evaluated a series of mercapto-triazole derivatives for antibacterial properties against E. coli and Candida albicans, revealing potent activity similar to established antibiotics .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-[(4H-1,2,4-triazol-3-ylthio)methyl]benzoic acid and its derivatives?
- Methodological Answer : The compound is synthesized via nucleophilic substitution by heating 4-R-substituted 4H-1,2,4-triazole-3-thiones with monochloroacetic acid in an alkaline medium (equimolar NaOH or KOH). Reaction optimization includes controlling temperature (80–100°C) and reflux duration (2–4 hours) to achieve yields of 65–85%. Derivatives are further modified by salt formation with inorganic/organic bases (e.g., morpholine, piperidine) .
Q. How is the structural integrity of synthesized this compound derivatives confirmed?
- Methodological Answer : Structural validation employs elemental analysis (C, H, N content), IR spectroscopy (characteristic peaks for -SH, -COOH, and triazole rings at 2500–2600 cm⁻¹, 1700–1750 cm⁻¹, and 1500–1600 cm⁻¹, respectively), and thin-layer chromatography (TLC) using silica gel plates with ethanol/chloroform (1:2) as the mobile phase. Recrystallization in ethanol ensures purity (>95%) .
Q. What physicochemical properties are critical for assessing the stability of this compound?
- Methodological Answer : Key properties include melting point (140–220°C, depending on substituents), solubility (polar solvents like DMSO or ethanol), and hygroscopicity . Stability under varying pH (2–10) is tested via UV-Vis spectrophotometry to monitor degradation over 24–72 hours .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and purity during synthesis?
- Methodological Answer :
- Variable Screening : Use a factorial design to test molar ratios (1:1 to 1:1.5 for triazole-thione:chloroacetic acid), base concentration (0.5–2.0 M NaOH), and reaction time (1–6 hours).
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization in acetonitrile.
- Yield Tracking : Monitor intermediates via LC-MS to identify side products (e.g., disulfide formation) .
Q. What methodologies are effective in analyzing the pharmacological activity of derivatives?
- Methodological Answer :
- In Vitro Assays : Test enzyme inhibition (e.g., cyclooxygenase-2 for anti-inflammatory activity) at 10–100 µM concentrations.
- Cytotoxicity Screening : Use MTT assays on human cell lines (e.g., HEK-293) with IC₅₀ calculations.
- Metal Complexation : Evaluate bioactivity of Fe(II), Cu(II), or Zn(II) salts via chelation studies (UV-Vis titration, Job’s plot) .
Q. How should discrepancies in biological activity data between different substituent groups (R) be addressed?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Compare logP values (hydrophobicity) and Hammett constants (electronic effects) of substituents (e.g., -CH₃ vs. -Ph).
- Statistical Analysis : Apply ANOVA to differentiate significant activity variations (p < 0.05) across derivatives.
- Replication : Repeat assays under standardized conditions (e.g., pH 7.4, 37°C) to confirm trends .
Q. What advanced spectroscopic techniques beyond IR and elemental analysis can resolve structural ambiguities?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) identifies proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, methylene groups at δ 3.5–4.5 ppm).
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., benzoic acid dimerization).
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M+H]⁺ for C₁₁H₁₀N₃O₂S at m/z 264.0452) .
Q. How do metal coordination properties of the compound influence its bioactivity?
- Methodological Answer :
- Coordination Studies : Titrate derivatives with metal sulfates (e.g., CuSO₄) in ethanol/water (1:1) and monitor shifts in UV-Vis spectra (d-d transitions at 600–800 nm for Cu(II)).
- Bioactivity Correlation : Compare MIC values (antimicrobial assays) of free ligands vs. metal complexes. Enhanced activity in complexes often arises from improved membrane permeability .
Data Contradiction Analysis
Q. How to reconcile conflicting solubility data reported for sodium/potassium salts of this compound?
- Methodological Answer :
- Source Evaluation : Compare solvent systems (e.g., aqueous vs. DMSO) and purity levels (HPLC >98% vs. crude samples).
- Experimental Replication : Measure solubility in triplicate using a shake-flask method (USP guidelines) at 25°C.
- Crystallography : Identify polymorphic forms (e.g., hydrates vs. anhydrous salts) that alter solubility profiles .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
